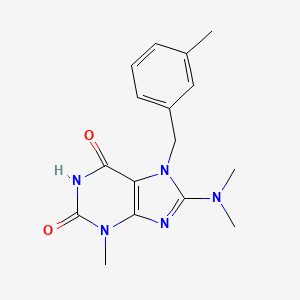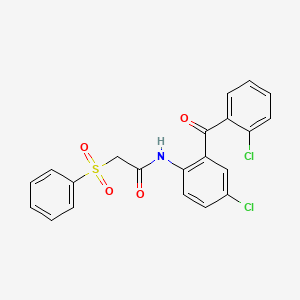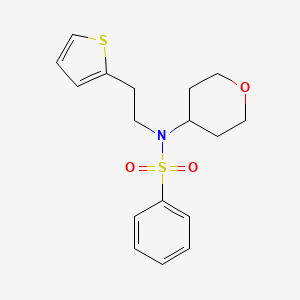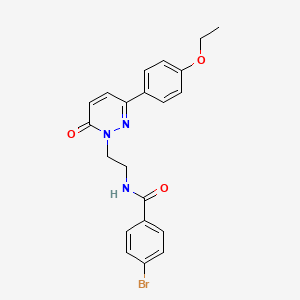![molecular formula C16H14Cl2N2O2 B2639317 N,N'-Bis[(3-chlorophenyl)methyl]oxamide CAS No. 65194-55-0](/img/structure/B2639317.png)
N,N'-Bis[(3-chlorophenyl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis[(3-chlorophenyl)methyl]oxamide, commonly known as Oxamyl, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become a popular pesticide due to its effectiveness against a wide range of insects.
Aplicaciones Científicas De Investigación
N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, spider mites, and whiteflies. In addition to its use in agriculture, N,N'-Bis[(3-chlorophenyl)methyl]oxamide has also been studied for its potential use in controlling mosquito populations. Researchers have found that N,N'-Bis[(3-chlorophenyl)methyl]oxamide can be used to reduce mosquito populations by targeting the larvae.
Mecanismo De Acción
N,N'-Bis[(3-chlorophenyl)methyl]oxamide works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function. By inhibiting AChE, N,N'-Bis[(3-chlorophenyl)methyl]oxamide causes an accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This accumulation leads to overstimulation of the nervous system, which ultimately results in paralysis and death of the insect.
Biochemical and Physiological Effects
N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been shown to have toxic effects on non-target organisms, including humans. Exposure to N,N'-Bis[(3-chlorophenyl)methyl]oxamide can cause a range of symptoms, including headaches, nausea, and vomiting. Long-term exposure to N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been linked to neurological and developmental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a widely used insecticide that is readily available for laboratory experiments. Its effectiveness against a wide range of pests makes it a valuable tool for researchers studying insect physiology and behavior. However, its toxic effects on non-target organisms must be taken into consideration when designing experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N,N'-Bis[(3-chlorophenyl)methyl]oxamide. One area of interest is the development of more targeted insecticides that are less toxic to non-target organisms. Another area of research is the use of N,N'-Bis[(3-chlorophenyl)methyl]oxamide in combination with other insecticides to increase its effectiveness against resistant pests. Additionally, further studies are needed to better understand the long-term effects of N,N'-Bis[(3-chlorophenyl)methyl]oxamide on human health and the environment.
Conclusion
N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a widely used insecticide that has been extensively studied for its effectiveness against a wide range of pests. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately resulting in paralysis and death of the insect. While N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a valuable tool for researchers studying insect physiology and behavior, its toxic effects on non-target organisms must be taken into consideration. Further research is needed to develop more targeted insecticides that are less toxic to non-target organisms and to better understand the long-term effects of N,N'-Bis[(3-chlorophenyl)methyl]oxamide on human health and the environment.
Métodos De Síntesis
The synthesis of N,N'-Bis[(3-chlorophenyl)methyl]oxamide involves the reaction of 3-chlorobenzylamine with oxalic acid dihydrate in the presence of acetic anhydride. The resulting product is then treated with thionyl chloride to form the final product. This synthesis method is well-established and has been used to produce large quantities of N,N'-Bis[(3-chlorophenyl)methyl]oxamide for commercial use.
Propiedades
IUPAC Name |
N,N'-bis[(3-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-5-1-3-11(7-13)9-19-15(21)16(22)20-10-12-4-2-6-14(18)8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVSPDZJOJGFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(3-chlorophenyl)methyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)






![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)


![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)


![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)